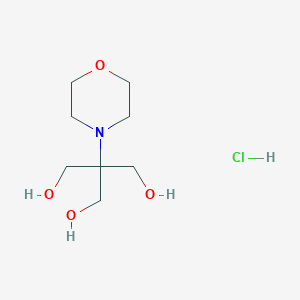
2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol hydrochloride is a chemical compound widely used in various scientific fields. It is known for its buffering properties, making it valuable in biochemical and molecular biology applications. This compound is particularly useful in maintaining the pH of solutions, which is crucial for many experimental procedures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol hydrochloride typically involves the reaction of morpholine with formaldehyde and subsequent hydrochloric acid treatment. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The process involves large-scale reactors and precise control of reaction parameters to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions to maintain stable pH levels.
Biology: In biological research, it is used in buffer solutions for cell culture and molecular biology experiments.
Medicine: The compound is used in pharmaceutical formulations to stabilize the pH of drug solutions.
Industry: It finds applications in the manufacturing of various chemical products where pH control is essential.
Mécanisme D'action
The primary mechanism of action of 2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol hydrochloride is its ability to act as a buffer. It maintains the pH of solutions by neutralizing small amounts of added acid or base. This buffering action is crucial in many biochemical and molecular biology experiments where pH stability is required.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris (tris(hydroxymethyl)aminomethane): Another widely used buffering agent in biochemical research.
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Known for its buffering capacity in cell culture media.
MOPS (3-(N-morpholino)propanesulfonic acid): Used in biological and biochemical research for its buffering properties.
Uniqueness
2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol hydrochloride is unique due to its specific buffering range and compatibility with various biological systems. Its ability to maintain stable pH levels in different experimental conditions makes it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C8H18ClNO4 |
|---|---|
Poids moléculaire |
227.68 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-2-morpholin-4-ylpropane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C8H17NO4.ClH/c10-5-8(6-11,7-12)9-1-3-13-4-2-9;/h10-12H,1-7H2;1H |
Clé InChI |
LTBCLWWGUYBHBT-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(CO)(CO)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



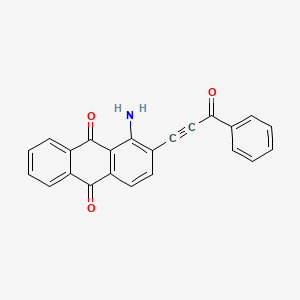
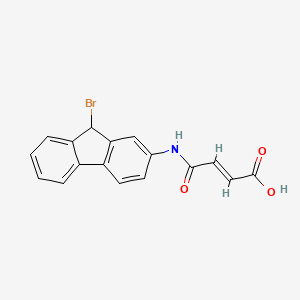




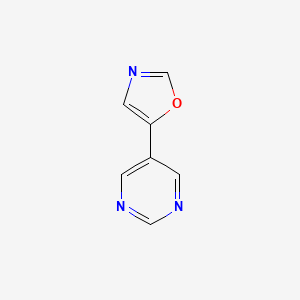
![(6-Chloro-[2,4'-bipyridin]-5-yl)methanol](/img/structure/B13144518.png)
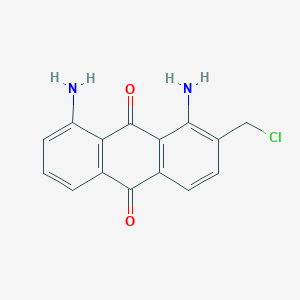

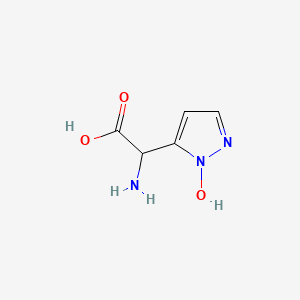
![2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate](/img/structure/B13144535.png)
![(S)-2-([4,4'-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole](/img/structure/B13144536.png)
